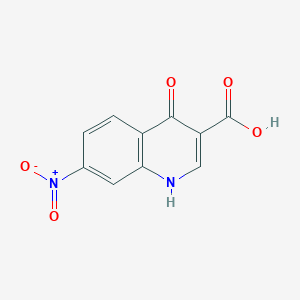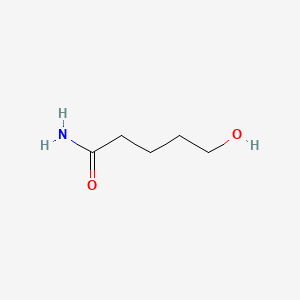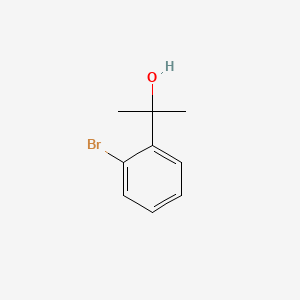
N-丁基-3-硝基苯甲酰胺
描述
Synthesis Analysis
The synthesis of related nitrobenzamide compounds involves specific reactions where precursors like nitrobenzoyl chlorides react with different amines. For example, the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound with similarities to N-butyl-3-nitrobenzamide, is achieved by reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine. This process is characterized by the use of multinuclear NMR and FTIR spectroscopy techniques for characterization, highlighting the complex nature of synthesizing nitrobenzamide derivatives (Gholivand et al., 2009).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is often elucidated using single-crystal X-ray diffraction techniques. For instance, the structure of N-phenyl-2-nitrobenzamide, a compound related to N-butyl-3-nitrobenzamide, has been determined, revealing significant insights into the molecular dimensions and hydrogen bonding patterns that could be similar in N-butyl-3-nitrobenzamide. These structures are characterized by strong hydrogen-bonded molecules, forming chains or frameworks that impact the compound's physical and chemical properties (Jackson et al., 2002).
Chemical Reactions and Properties
N-butyl-3-nitrobenzamide, like its related compounds, participates in various chemical reactions, including nucleophilic substitutions. These reactions can significantly alter the compound's properties, such as its reactivity towards other chemical species or its stability under different conditions. The study of these reactions is crucial for understanding the compound's behavior in potential applications (Hutchison & Martin, 1965).
科学研究应用
抗肿瘤活性
- N-(丁酰氧基乙基)-4-(氯甲基)-3-硝基苯甲酰胺 (BNB):该化合物显示出显着的抗肿瘤活性。预制剂和制剂研究表明,BNB 对水解敏感,并具有良好的吸收、分布、代谢和排泄特性。它对乳腺癌细胞系表现出中等的细胞毒性,当用于固体脂质纳米颗粒 (SLN) 或纳米结构脂质载体 (NLC) 时,可以增强其作用 (塞纳等人,2017)。
化学治疗潜力
- 4-碘-3-硝基苯甲酰胺:发现该化合物对各种肿瘤细胞有效。它被肿瘤细胞还原为 4-碘-3-亚硝基苯甲酰胺并诱导细胞死亡。尽管它在杀死肿瘤细胞方面很有效,但它在动物模型中没有显示出毒性,突出了其作为化学治疗剂的潜力 (门捷列夫等人,1995)。
杂环化合物中的合成和应用
- 2-硝基苯甲酰胺:它们可用于合成在药物研究中很有价值的 2-(杂)芳基喹唑啉-4(3H)-酮。它们制备的一锅法突出了硝基苯甲酰胺在杂环化合物合成中的多功能性 (罗梅罗等人,2013)。
癌细胞中的自噬和凋亡
- N-(2-丁酰氧基乙基)-4-(氯甲基)-3-硝基苯甲酰胺 (NBCN):该化合物诱导癌细胞(特别是 HL60 细胞)发生凋亡和自噬。它触发线粒体凋亡途径并导致自噬性细胞死亡,促进了其细胞毒作用 (佩尔迪高等人,2017)。
抗心律失常活性
- N-[2-(1-金刚烷基氨基)-2-氧代乙基]-N-(氨基烷基)硝基苯甲酰胺:合成了一系列这些化合物,并显示出具有抗心律失常活性。特别突出了一种化合物作为进一步药理和毒理学研究的先导药物 (利霍舍斯托夫等人,2014)。
属性
IUPAC Name |
N-butyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPLRMLCSBJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324384 | |
| Record name | N-butyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-nitrobenzamide | |
CAS RN |
70001-47-7 | |
| Record name | 70001-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-butyl-3-nitrobenzamide interact with poly(9-vinylcarbazole), and what are the implications of this interaction?
A1: N-butyl-3-nitrobenzamide acts as an electron acceptor, engaging in a charge-transfer (CT) interaction with poly(9-vinylcarbazole) (PVK), which acts as an electron donor. [] This interaction stems from the difference in electron affinity between the two molecules. UV-Vis spectroscopy revealed that the complexation equilibrium constant of PVK with N-butyl-3,5-dinitrobenzamide (a stronger electron acceptor) was larger than that with N-butyl-3-nitrobenzamide. [] This suggests that the strength of the CT interaction is influenced by the electron-accepting ability of the nitrobenzamide derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





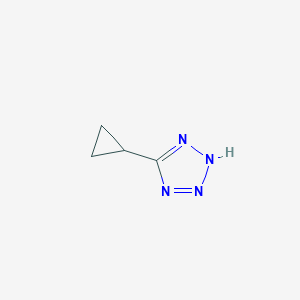
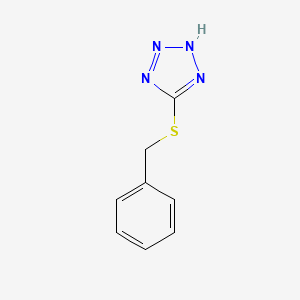


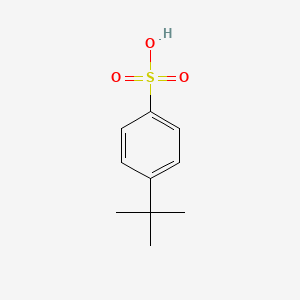

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
